molecular formula C11H9NO2 B076049 8-Hydroxy-4-methylquinoline-7-carbaldehyde CAS No. 13785-26-7

8-Hydroxy-4-methylquinoline-7-carbaldehyde

Cat. No. B076049
CAS RN: 13785-26-7
M. Wt: 187.19 g/mol
InChI Key: LXTBATDLJYJYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-4-methylquinoline-7-carbaldehyde, also known as 8-HMQ, is a versatile organic compound that has gained significant attention in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is widely used as a chelating agent in analytical chemistry, biochemistry, and pharmaceuticals. In

Mechanism Of Action

The mechanism of action of 8-Hydroxy-4-methylquinoline-7-carbaldehyde is based on its ability to form stable metal complexes with metal ions. The metal complexes formed by 8-Hydroxy-4-methylquinoline-7-carbaldehyde can interact with various biological molecules, such as proteins and nucleic acids, and modulate their functions. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication.

Biochemical And Physiological Effects

8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have various biochemical and physiological effects, depending on the metal ion it chelates and the biological system it interacts with. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have antioxidant properties by chelating iron ions, which can generate reactive oxygen species in biological systems. Furthermore, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have neuroprotective effects by chelating zinc ions, which can contribute to neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

8-Hydroxy-4-methylquinoline-7-carbaldehyde has several advantages for lab experiments, including its high stability and solubility in various solvents. It is also relatively easy to synthesize and has a low cost. However, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has some limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop new analytical methods for the detection and quantification of metal ions using 8-Hydroxy-4-methylquinoline-7-carbaldehyde as a chelating agent. Additionally, the development of new synthetic methods for 8-Hydroxy-4-methylquinoline-7-carbaldehyde and its derivatives can lead to the discovery of new properties and applications.
Conclusion:
In conclusion, 8-Hydroxy-4-methylquinoline-7-carbaldehyde is a versatile organic compound with various scientific research applications. Its ability to form stable metal complexes makes it a valuable tool for analytical chemistry, biochemistry, and pharmaceuticals. The future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde are promising and can lead to the discovery of new properties and applications.

Synthesis Methods

The synthesis of 8-Hydroxy-4-methylquinoline-7-carbaldehyde involves the reaction of 8-hydroxyquinoline with paraformaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a condensation reaction, which results in the formation of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.

Scientific Research Applications

8-Hydroxy-4-methylquinoline-7-carbaldehyde has a wide range of scientific research applications, including analytical chemistry, biochemistry, and pharmaceuticals. It is commonly used as a chelating agent to form metal complexes, which can be used for the detection and quantification of metal ions in various samples. 8-Hydroxy-4-methylquinoline-7-carbaldehyde has also been used as a fluorescent probe for the detection of zinc ions in biological systems.

properties

CAS RN

13785-26-7

Product Name

8-Hydroxy-4-methylquinoline-7-carbaldehyde

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-hydroxy-4-methylquinoline-7-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-7-4-5-12-10-9(7)3-2-8(6-13)11(10)14/h2-6,14H,1H3

InChI Key

LXTBATDLJYJYLU-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=C(C2=NC=C1)O)C=O

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)O)C=O

synonyms

7-Quinolinecarboxaldehyde,8-hydroxy-4-methyl-(8CI)

Origin of Product

United States

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